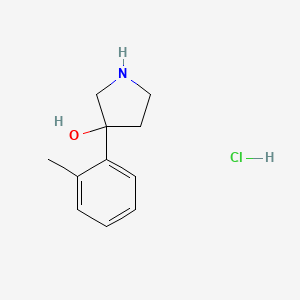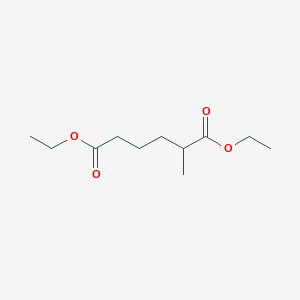
Diethyl 2-methylhexanedioate
Overview
Description
Diethyl 2-methylhexanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from 2-methylhexanedioic acid, commonly used in organic synthesis and various industrial applications. This compound is known for its role as an intermediate in the production of other chemicals and its utility in research settings.
Mechanism of Action
Target of Action
Diethyl 2-methylhexanedioate is a chemical compound with the molecular formula C11H20O4
Mode of Action
It’s known that diesters like this compound can undergo reactions such as the dieckmann cyclization . In this reaction, one of the two ester groups is converted into an enolate ion, which carries out a nucleophilic acyl substitution on the second ester group at the other end of the molecule .
Biochemical Pathways
For instance, the Dieckmann cyclization, a reaction involving diesters, can lead to the formation of cyclic β-keto esters .
Result of Action
For instance, the Dieckmann cyclization of a diester can lead to the formation of a cyclic β-keto ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methylhexanedioate can be synthesized through the esterification of 2-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where 2-methylhexanedioic acid and ethanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-methylhexanedioic acid and ethanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce 2-methylhexanediol.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 2-methylhexanedioic acid and ethanol.
Reduction: 2-methylhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methylhexanedioate is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Polymer Chemistry: In the production of polymers with specific properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Material Science: In the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl adipate: Another diester with similar properties but derived from adipic acid.
Diethyl succinate: A diester derived from succinic acid, used in similar applications.
Diethyl malonate: A diester used extensively in organic synthesis for the preparation of various compounds.
Uniqueness
Diethyl 2-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and the properties of the compounds derived from it. This structural feature can lead to differences in the physical and chemical properties compared to other diesters.
Properties
IUPAC Name |
diethyl 2-methylhexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)8-6-7-9(3)11(13)15-5-2/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLLIFUBQYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


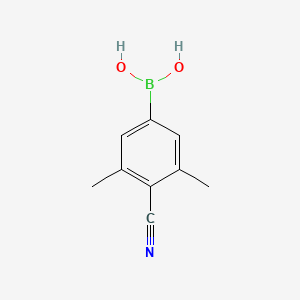
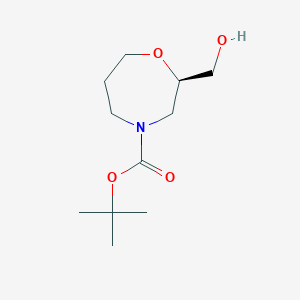



![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)

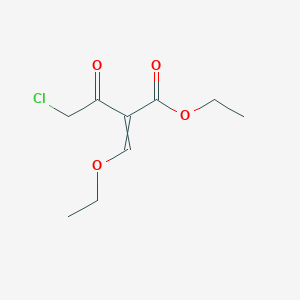

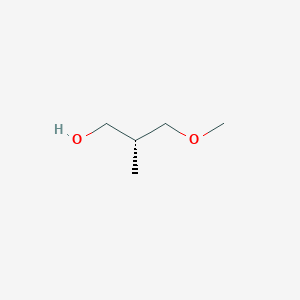
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)

